BT-Gsi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BT-Gsi is a γ-secretase inhibitor with bone-targeting capabilities. It effectively inhibits Notch signaling and exhibits dual anti-myeloma and anti-resorptive properties. This makes it a promising candidate for research into multiple myeloma and related bone diseases .
Preparation Methods
The synthesis of BT-Gsi involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions involving bromination, phosphorylation, and coupling reactions .
Chemical Reactions Analysis
BT-Gsi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
BT-Gsi has several scientific research applications, including:
Chemistry: Used as a tool to study γ-secretase inhibition and Notch signaling pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and related bone diseases.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mechanism of Action
BT-Gsi exerts its effects by inhibiting γ-secretase, an enzyme involved in the cleavage of Notch receptors. This inhibition prevents the activation of Notch signaling pathways, which play a crucial role in cell differentiation, proliferation, and survival. By targeting these pathways, this compound effectively inhibits tumor growth and bone resorption .
Comparison with Similar Compounds
BT-Gsi is unique due to its dual anti-myeloma and anti-resorptive properties. Similar compounds include other γ-secretase inhibitors and Notch inhibitors, such as:
DAPT: Another γ-secretase inhibitor with different targeting capabilities.
LY411575: A potent γ-secretase inhibitor with applications in Alzheimer’s disease research.
MK-0752: A γ-secretase inhibitor investigated for its potential in cancer therapy.
This compound stands out due to its bone-targeting capabilities and dual action, making it a valuable tool for research into multiple myeloma and related bone diseases .
Properties
Molecular Formula |
C26H46BrN5O10P2 |
---|---|
Molecular Weight |
730.5 g/mol |
IUPAC Name |
[[4-[methyl-[(E)-[(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentylidene]amino]amino]butanoylamino]-phosphonomethyl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C26H45N5O10P2.BrH/c1-6-19(4)23(30-25(34)41-17-20-11-8-7-9-12-20)24(33)28-21(15-18(2)3)16-27-31(5)14-10-13-22(32)29-26(42(35,36)37)43(38,39)40;/h7-9,11-12,16,18-19,21,23,26H,6,10,13-15,17H2,1-5H3,(H,28,33)(H,29,32)(H,30,34)(H2,35,36,37)(H2,38,39,40);1H/b27-16+;/t19-,21-,23-;/m0./s1 |
InChI Key |
KFGVNMFMNWWQLV-XOBXBLSBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)/C=N/N(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=NN(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.